2-Chloro-4-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including nitration, esterification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . Additionally, iodobenzene has been used as a catalyst in the preparation of other compounds, suggesting potential synthetic routes for 2-chloro-4-iodobenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-nitrobenzoic acid has been characterized by single-crystal X-ray diffraction, revealing the organization of acid molecules into dimer units . Similarly, molecular salts of 2-chloro-4-nitrobenzoic acid have been structurally characterized, demonstrating the importance of halogen bonds in their crystal structures . These findings could be extrapolated to predict the molecular structure of 2-chloro-4-iodobenzoic acid.
Chemical Reactions Analysis
2-Chloro-4-nitrobenzoic acid has been used to synthesize a variety of molecular salts and cocrystals, indicating its versatility in forming supramolecular structures . Iodobenzene, a related compound, has been utilized as a catalyst for cyclization and alpha-oxidation reactions . These studies suggest that 2-chloro-4-iodobenzoic acid could also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical properties of 2-chloro-4-nitrobenzoic acid, such as its polymorphic behavior and thermal stability, have been studied using techniques like DSC and thermomicroscopy . The chemical properties, including the occurrence of halogen bonds alongside hydrogen bonds, have been explored to understand the stabilization of crystal structures . These analyses provide a foundation for hypothesizing the physical and chemical properties of 2-chloro-4-iodobenzoic acid.
Scientific Research Applications
Thermodynamic Properties
2-Chloro-4-iodobenzoic acid and its isomers have been studied for their thermodynamic properties. Research on the sublimation enthalpy, vapour pressures, enthalpies of fusion, and temperatures of the triple point of these compounds provides valuable insights into their physical characteristics and potential applications in various scientific fields (Tan & Sabbah, 1994).
Crystal Structures in Complexes
The crystal structures of mixed-ligand binuclear Zn(II) complexes with 2-iodobenzoic acid (an isomer of 2-Chloro-4-iodobenzoic acid) have been analyzed using X-ray crystallography. This research contributes to the understanding of noncovalent interactions in such complexes, which can be pivotal in materials science and coordination chemistry (Bondarenko & Adonin, 2021).
Environmental Degradation
A study on the degradation of halo-substituted benzoic acids by Pseudomonas aeruginosa highlights the role of 2-chloro-4-iodobenzoic acid in environmental chemistry. Understanding its biodegradation pathways can inform environmental remediation strategies (Higson & Focht, 1990).
Solid-State Versatility
The solid-state versatility of 2-chloro-4-nitrobenzoic acid, a compound related to 2-chloro-4-iodobenzoic acid, was studied for its potential as an antiviral agent and in boosting immune responses. This research sheds light on the importance of halogen bonds in molecular structures, which could be relevant for the study of 2-chloro-4-iodobenzoic acid as well (Oruganti et al., 2017).
Thermodynamic Consistency
The thermodynamic properties of halobenzoic acids, including compounds similar to 2-chloro-4-iodobenzoic acid, have been critically evaluated. This study aids in understanding the stability and reactivity of these acids, which is essential for their application in various scientific areas (Chirico et al., 2017).
Safety And Hazards
2-Chloro-4-iodobenzoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Future Directions
2-Chloro-4-iodobenzoic acid may be used to synthesize various compounds, such as 6-chloro-3-(4-methoxyphenyl)-1H-isochromen-1-one, (Z)-3-benzylidene-5-chloroisobenzofuran-1(3H)-one, 6-chloro-3-pentyl-1H-isochromen-1-one, and 4-chloro-2-iodobenzophenone . It is also a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .
properties
IUPAC Name |
2-chloro-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFAMLOGLYILKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356303 | |
Record name | 2-chloro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodobenzoic acid | |
CAS RN |
145343-76-6 | |
Record name | 2-chloro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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